molecular formula C18H12N2O4S B2404577 (1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate CAS No. 391866-90-3

(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Cat. No.: B2404577
CAS No.: 391866-90-3
M. Wt: 352.36
InChI Key: AEEVEZAFBQNRKR-UHFFFAOYSA-N
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Description

(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a complex organic compound that features a benzothiazole ring and a phthalimide moiety

Scientific Research Applications

(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several scientific research applications:

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. These compounds are typically handled with appropriate safety precautions .

Future Directions

The future directions for the study of similar compounds include further studies to confirm their binding with human receptors for the design and development of potent antagonists . Other future directions include the design and development of different thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the desired derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phthalimide rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to its combination of a benzothiazole ring and a phthalimide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S/c21-16(24-10-15-19-13-7-3-4-8-14(13)25-15)9-20-17(22)11-5-1-2-6-12(11)18(20)23/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEVEZAFBQNRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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